![molecular formula C22H23IN4OS B4620403 2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)
2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to the final compound. For example, derivatives of triazole compounds have been synthesized through reactions that involve the use of substituted acetophenone, triazole, and phenyl isothiocyanate by several step reactions (Liu et al., 2005). These processes typically require specific conditions such as temperature control, catalysts, and protective atmospheres to yield the desired products.
Molecular Structure Analysis
The molecular structure of triazole and acetamide derivatives is characterized using various spectroscopic and crystallographic techniques. For instance, the structure of a synthesized compound was determined by single-crystal X-ray diffraction analysis, indicating the presence of potentially weak C—H…N intermolecular interactions that stabilize the structure (Liu et al., 2005). Such analyses provide insights into the geometry, bonding, and overall molecular architecture of these compounds.
Chemical Reactions and Properties
Triazole and acetamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include cycloadditions, substitutions, and transformations that can be utilized to introduce different functional groups or modify the molecular structure for specific applications. The reactivity is often influenced by the presence of the triazole ring and the acetamide moiety, which can participate in hydrogen bonding and other non-covalent interactions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors like molecular weight, polarity, and the presence of functional groups. Understanding the physical properties is essential for designing compounds with desired solubility and stability profiles.
Chemical Properties Analysis
The chemical properties of triazole and acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their biological activity and applications in material science. For example, the pKa values of these compounds are critical for their interaction with biological targets and can be determined through spectroscopic studies (Duran & Canbaz, 2013). Additionally, their ability to form hydrogen bonds and other non-covalent interactions significantly affects their chemical behavior.
Scientific Research Applications
Antitumor Activity
Compounds bearing heterocyclic ring systems, such as 1,2,4-triazole derivatives, have been synthesized and evaluated for their antitumor activities. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of similar heterocyclic compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research into pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules revealed antimicrobial activity against selected bacterial and fungal strains, suggesting that compounds with a triazole moiety could serve as templates for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anticonvulsant Activity
The synthesis of alkanamide derivatives with 1,2,4-triazole rings and their evaluation for anticonvulsant activity demonstrated that these compounds could serve as potential treatments for epilepsy. Specifically, 2-(lH-l, 2, 4-triazole-l-yl)-N-(2, 6-dimethylphenyl) acetamide showed promising results in the maximal electroshock test (Tarikogullari et al., 2010).
Enzyme Inhibition
A study on the synthesis of N-aryl derivatives of triazole-thioacetamide and their evaluation for enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase highlighted the potential of triazole derivatives in developing treatments for conditions associated with enzyme dysfunction (Riaz et al., 2020).
properties
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN4OS/c1-5-10-27-21(18-9-7-6-8-14(18)2)25-26-22(27)29-13-19(28)24-20-15(3)11-17(23)12-16(20)4/h5-9,11-12H,1,10,13H2,2-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIKSOTGXIGEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C(C=C3C)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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